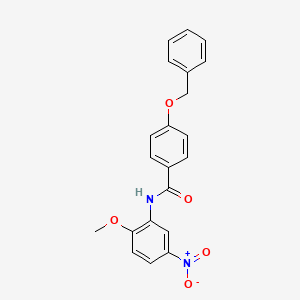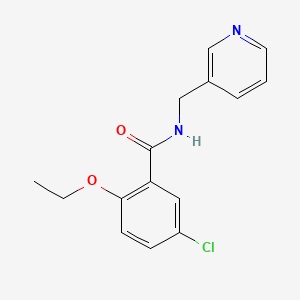![molecular formula C18H28ClNO2 B4402344 1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402344.png)
1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride
Übersicht
Beschreibung
1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride, also known as MPPP, is a synthetic compound that belongs to the class of phenylacetones. It is a white crystalline powder that is used in scientific research for its ability to interact with the central nervous system.
Wirkmechanismus
1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine receptor activation. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other dopamine reuptake inhibitors. It can lead to increased dopamine release in the brain, which can result in feelings of euphoria, increased energy, and improved mood. However, chronic use of this compound can lead to neurotoxicity and damage to dopamine neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride has several advantages for use in lab experiments, including its ability to interact with dopamine receptors and its similarity to illicit drugs of abuse. However, its potential for neurotoxicity and damage to dopamine neurons can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of new dopamine reuptake inhibitors that are less toxic and have fewer side effects. Another area of research is the use of this compound in the treatment of psychiatric disorders such as depression and addiction. Additionally, further studies are needed to better understand the long-term effects of this compound on the brain and to develop strategies to mitigate its potential for neurotoxicity.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to interact with dopamine receptors in the brain, which are involved in the regulation of mood, motivation, and reward. This compound has also been used to study the effects of drugs of abuse on the brain, as it has similar properties to illicit drugs such as amphetamines and cocaine.
Eigenschaften
IUPAC Name |
1-[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-18(20)16-5-7-17(8-6-16)21-14-4-11-19-12-9-15(2)10-13-19;/h5-8,15H,3-4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYOWNQGJVPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)
![N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4402279.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4402284.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4402306.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4402308.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![N-benzyl-4-[(ethylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4402345.png)
![1-{3-methoxy-4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4402348.png)